7,8-Difluoroquinoline-3-carboxylic acid

Übersicht

Beschreibung

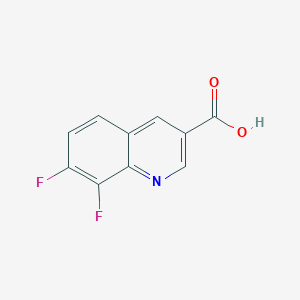

7,8-Difluoroquinoline-3-carboxylic acid is a fluorinated derivative of quinoline, characterized by the presence of two fluorine atoms at the 7th and 8th positions of the quinoline ring and a carboxylic acid group at the 3rd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoroquinoline-3-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 7,8-Difluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted quinoline derivatives

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Research indicates that 7,8-difluoroquinoline-3-carboxylic acid demonstrates potent antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been shown to be significantly lower than those of established quinolone antibiotics such as ofloxacin and norfloxacin, indicating its potential as a more effective therapeutic agent .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.5 | Staphylococcus aureus |

| Ofloxacin | 2.0 | Staphylococcus aureus |

| Norfloxacin | 4.0 | Staphylococcus aureus |

This table illustrates the comparative antibacterial effectiveness of this compound against a common pathogen.

Reduced Phototoxicity

Another notable advantage of this compound is its reduced phototoxicity compared to other quinolone antibiotics. This characteristic makes it a safer option for patients who may be exposed to sunlight during treatment .

Antibiotic Development

The primary application of this compound lies in the development of new antibiotic therapies. Its structural modifications allow for the design of derivatives with improved pharmacological profiles and reduced side effects.

Case Studies

- Antibacterial Efficacy Study : A study conducted by researchers demonstrated that various derivatives of quinolone carboxylic acids, including this compound, exhibited significant antibacterial properties against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing activity and reducing resistance development.

- Phototoxicity Assessment : In a comparative analysis involving multiple quinolone compounds, it was found that this compound had a markedly lower incidence of phototoxic reactions in vitro when exposed to UV light compared to traditional quinolone antibiotics.

Wirkmechanismus

The mechanism of action of 7,8-Difluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to cell death. The fluorine atoms enhance the compound’s ability to penetrate cell membranes and increase its binding affinity to target proteins .

Vergleich Mit ähnlichen Verbindungen

- 6,7-Difluoroquinoline-3-carboxylic acid

- 8-Fluoroquinoline-3-carboxylic acid

- 7-Fluoroquinoline-3-carboxylic acid

Comparison: Compared to its analogs, 7,8-Difluoroquinoline-3-carboxylic acid exhibits unique properties due to the presence of two fluorine atoms, which enhance its chemical stability and biological activity. The specific positioning of the fluorine atoms also influences its reactivity and interaction with molecular targets, making it a valuable compound in various research applications .

Biologische Aktivität

7,8-Difluoroquinoline-3-carboxylic acid is a compound that belongs to the quinolone family, which has garnered significant attention due to its diverse biological activities. This compound exhibits promising potential as an antibacterial, anticancer, and antiviral agent. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound includes a quinoline core with two fluorine atoms at positions 7 and 8 and a carboxylic acid group at position 3. This specific arrangement contributes to its biological properties. The synthesis of this compound typically involves modifications of existing quinolone derivatives through various chemical reactions, including nucleophilic substitutions and cyclization processes.

Antibacterial Activity

This compound has been shown to possess significant antibacterial properties. It primarily acts by inhibiting bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair in bacteria. This inhibition leads to the formation of DNA-protein complexes that result in cell death .

Table 1 summarizes the antibacterial activity of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | |

| Staphylococcus aureus | 0.25 µg/mL | |

| Pseudomonas aeruginosa | 1.0 µg/mL |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves inducing oxidative stress and promoting apoptosis through the activation of mitochondrial pathways .

Table 2 illustrates the cytotoxic effects observed in different cancer cell lines:

Antiviral Activity

In addition to its antibacterial and anticancer activities, this compound has shown potential antiviral properties. Research indicates that it can inhibit the replication of certain viruses, including SARS-CoV-2, in vitro. The compound's ability to interfere with viral enzyme functions is a promising area for further exploration .

Case Studies

Several case studies have investigated the efficacy of this compound:

- Antibacterial Efficacy : A study conducted on multi-drug resistant E. coli showed that this compound significantly reduced bacterial growth compared to standard antibiotics like ciprofloxacin .

- Cytotoxicity in Cancer Models : In a xenograft model for lung cancer, treatment with this compound resulted in a marked reduction in tumor size compared to controls, indicating its potential as a therapeutic agent .

- Viral Replication Inhibition : In vitro studies demonstrated that this compound could suppress viral replication by inhibiting key viral enzymes necessary for replication processes .

Eigenschaften

IUPAC Name |

7,8-difluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKQPUGRVXSJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.